An In-depth Technical Guide to 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one: Synthesis, Characterization, and Synthetic Potential
An In-depth Technical Guide to 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one: Synthesis, Characterization, and Synthetic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one, a halogenated heterocyclic ketone with significant potential as a versatile building block in synthetic and medicinal chemistry. This document delineates its chemical structure, physicochemical properties, and outlines a plausible synthetic strategy. Furthermore, a detailed analysis of its expected spectral characteristics (¹H NMR, ¹³C NMR, IR, and MS) is presented to aid in its unambiguous identification. The guide culminates in a discussion of the molecule's inherent reactivity, exploring the synthetic transformations possible at its key functional sites, and highlights its prospective applications in the development of novel therapeutic agents and functional materials.
Introduction: The Tetrahydrobenzothiophene Scaffold
The 4,5,6,7-tetrahydrobenzo[b]thiophene moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of halogen atoms and a ketone functionality, as seen in 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one, significantly enhances its utility as a synthetic intermediate, offering multiple reactive handles for molecular elaboration. This guide serves as a technical resource for researchers and drug development professionals interested in leveraging the unique chemical attributes of this compound.
Molecular Structure and Physicochemical Properties
1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one is a bicyclic compound featuring a thiophene ring fused to a cyclohexanone ring. The thiophene ring is substituted with two chlorine atoms at positions 1 and 3.
Caption: Chemical structure of 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 35061-13-3 | [4] |
| Chemical Formula | C₈H₆Cl₂OS | [1] |
| Molecular Weight | 221.11 g/mol | [5] |
| IUPAC Name | 1,3-dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | N/A |
Synthesis and Mechanistic Considerations
Proposed Synthesis of the Tetrahydrobenzothiophen-4-one Core
A common and versatile method for the synthesis of substituted thiophenes is the Gewald reaction .[6][7] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[8] For the synthesis of the non-amino substituted core, a variation of this reaction or other cyclization strategies would be necessary. A plausible approach could involve the reaction of a cyclohexanedione derivative with a sulfur-containing reagent.
Electrophilic Chlorination
The synthesized 4,5,6,7-tetrahydro-2-benzothiophen-4-one can then undergo electrophilic aromatic substitution to introduce the two chlorine atoms. The thiophene ring is generally more reactive towards electrophiles than benzene.[6] The reaction would likely proceed via a standard electrophilic aromatic substitution mechanism.
Caption: Proposed synthetic workflow for 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one.
Experimental Protocol (Hypothetical):
-
Synthesis of 4,5,6,7-tetrahydro-2-benzothiophen-4-one: (A specific literature procedure for this precursor would be followed here).
-
Chlorination:
-
Dissolve 4,5,6,7-tetrahydro-2-benzothiophen-4-one (1 equivalent) in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Cool the solution in an ice bath.
-
Slowly bubble chlorine gas through the solution or add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (2-2.2 equivalents) dropwise while maintaining the low temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
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Causality Behind Experimental Choices: The choice of a non-polar, aprotic solvent for chlorination is to avoid unwanted side reactions with the solvent. The reaction is performed at low temperature to control the exothermicity and improve the selectivity of the chlorination. The use of a slight excess of the chlorinating agent is to ensure complete dichlorination.
Spectroscopic Characterization
The unambiguous identification of 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one relies on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Three multiplets in the aliphatic region (δ 2.0-3.0 ppm) corresponding to the three methylene groups of the cyclohexanone ring. The methylene group adjacent to the carbonyl (C5) would be expected to be the most downfield. |
| ¹³C NMR | - A signal for the carbonyl carbon (C4) in the range of δ 190-200 ppm. - Signals for the chlorinated carbons of the thiophene ring (C1 and C3) would be significantly downfield. - Three signals in the aliphatic region (δ 20-40 ppm) for the methylene carbons (C5, C6, C7). |
| IR | - A strong, sharp absorption band for the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹.[9][10] - C-Cl stretching vibrations in the fingerprint region (around 600-800 cm⁻¹). - C-H stretching vibrations of the methylene groups just below 3000 cm⁻¹. |
| MS (EI) | - A molecular ion peak (M⁺) at m/z 220, with characteristic isotopic peaks for two chlorine atoms (M+2 and M+4).[11] - Fragmentation patterns may include the loss of Cl, CO, and cleavage of the cyclohexanone ring. |
Reactivity and Synthetic Applications
The chemical reactivity of 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one is dictated by its three key functional components: the electrophilic carbonyl group, the electron-rich thiophene ring (though deactivated by the chlorine atoms), and the activated methylene protons adjacent to the carbonyl group.
Reactions at the Carbonyl Group
The ketone functionality is a prime site for nucleophilic addition reactions .[12][13] This allows for the introduction of a wide variety of substituents at the C4 position.
Caption: Potential nucleophilic addition reactions at the carbonyl group.
Reactions Involving the Thiophene Ring
While the two chlorine atoms deactivate the thiophene ring towards further electrophilic substitution, they can serve as leaving groups in nucleophilic aromatic substitution reactions under forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This opens up avenues for the introduction of aryl, alkyl, and amino groups at the C1 and C3 positions.
Reactions at the α-Carbon
The protons on the C5 methylene group are acidic and can be removed by a suitable base to form an enolate . This enolate can then react with various electrophiles, allowing for functionalization adjacent to the carbonyl group.
Potential Applications in Drug Discovery
The structural features of 1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The tetrahydrobenzothiophene core is a known pharmacophore, and the ability to functionalize the molecule at multiple positions allows for the generation of diverse chemical libraries for high-throughput screening. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene are being investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a promising target for autoimmune diseases.[14]
Conclusion
1,3-Dichloro-4,5,6,7-tetrahydro-2-benzothiophen-4-one is a valuable, albeit not extensively studied, heterocyclic compound. Its synthesis, while not explicitly detailed in the literature, can be reasonably proposed based on established synthetic methodologies. The presence of multiple reactive sites—the ketone, the dichlorinated thiophene ring, and the α-protons—renders it a highly versatile platform for the synthesis of more complex molecules. The insights provided in this guide are intended to facilitate its use in research and development, particularly in the quest for new and improved therapeutic agents.
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